Dimethyl sulfide-d6
Description
Properties
IUPAC Name |
trideuterio(trideuteriomethylsulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S/c1-3-2/h1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMFVYPAHWMCMS-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239058 | |
| Record name | Di((2H3)methyl) sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic liquid; [Sigma-Aldrich MSDS] | |
| Record name | Dimethyl sulfide-d6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
926-09-0 | |
| Record name | Dimethyl-d6 sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di((2H3)methyl) sulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di((2H3)methyl) sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di[(2H3)methyl] sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.940 | |
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Preparation Methods
Reaction Conditions and Optimization
The reaction is conducted in a solvent system comprising carbon tetrachloride (CCl₄) and 2,2-dimethoxydiethyl ether at 0°C. The low temperature minimizes side reactions, such as over-reduction or decomposition, while the mixed solvent enhances the solubility of both DMSO-d6 and PPh₃. Key parameters include:
-
Molar ratio : A 1:1 stoichiometry of DMSO-d6 to PPh₃ ensures complete conversion.
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Solvent composition : A 3:1 ratio of CCl₄ to 2,2-dimethoxydiethyl醚 optimizes reaction kinetics.
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Isolation : The product is purified via fractional distillation under reduced pressure to remove residual solvents and phosphine oxide byproducts.
This method achieves a yield exceeding 85%, a significant improvement over earlier protocols that reported yields below 70%.
Isotopic Purity and Validation
Gas-phase infrared (IR) spectroscopy confirms the absence of C–H stretching vibrations (2800–3000 cm⁻¹), verifying complete deuteration. Mass spectrometry further validates isotopic purity, showing a molecular ion peak at m/z 84 (C₂D₆S⁺) with no detectable protiated impurities.
Base-Mediated Deuterium Exchange in Dimethyl Sulfide
An alternative route employs base-catalyzed H–D exchange using dimethyl sulfide (DMS) and deuterated solvents. This method exploits the acidity of α-hydrogens in DMS, which undergo exchange with deuterium in the presence of a strong base.
Reaction Mechanism
Potassium hydroxide (KOH) in DMSO-d6 facilitates the deprotonation of DMS at elevated temperatures (120°C). The resulting thiolate intermediate (CH₃S⁻) undergoes rapid deuterium exchange with DMSO-d6, followed by recombination to form DMS-d6:
Efficiency and Scalability
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Deuterium incorporation : Prolonged reaction times (10–24 hours) achieve >99% deuteration, as confirmed by ¹H NMR.
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Solvent role : DMSO-d6 acts as both a deuterium donor and solvent, eliminating the need for external deuterating agents.
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Limitations : Side reactions, such as sulfoxide formation, occur if trace oxygen is present, necessitating inert atmospheres.
Comparative Analysis of Synthesis Methods
Characterization Techniques
Infrared Spectroscopy
The absence of C–H stretches (2800–3000 cm⁻¹) and presence of C–D vibrations (2100–2200 cm⁻¹) confirm deuteration.
Chemical Reactions Analysis
Types of Reactions
Di((2H3)methyl) sulphide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dimethyl sulfoxide and further to dimethyl sulfone.
Reduction: It can reduce intermediate trioxolanes in the workup of ozonolysis of alkenes.
Substitution: It reacts with chlorinating agents to form chloromethyl methyl sulphide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Dimethyl sulfoxide is reduced using reagents like sulfuryl chloride.
Substitution: Chlorinating agents such as sulfuryl chloride are used.
Major Products
Oxidation: Dimethyl sulfoxide and dimethyl sulfone.
Reduction: Chloromethyl methyl sulphide.
Substitution: Chloromethyl methyl sulphide.
Scientific Research Applications
Di((2H3)methyl) sulphide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its role in the metabolism of sulfur-containing compounds in marine environments.
Medicine: Investigated for its potential therapeutic effects in drug development and clinical trials.
Industry: Used in the production of borane dimethyl sulphide and as a flavor-enhancing agent in food
Mechanism of Action
Di((2H3)methyl) sulphide exerts its effects through various molecular targets and pathways. It is involved in the reduction of intermediate trioxolanes during ozonolysis of alkenes and the oxidation of dimethyl sulfoxide to dimethyl sulfone. These reactions are facilitated by its sulfur-containing structure, which allows it to participate in redox reactions and form stable intermediates .
Comparison with Similar Compounds
Dimethyl Sulfide (DMS; (CH₃)₂S)
Key Differences :
- Purity & Stability : DMS-d6 is typically purified to remove oxidation byproducts (e.g., polysulfides), enhancing its stability and suitability for sensitive analytical workflows .
- Kinetic Isotope Effects : Deuterium substitution slows reactions involving C–H bond cleavage, making DMS-d6 less reactive in oxidation studies compared to DMS .
Dimethyl Sulfoxide-d6 (DMSO-d6; (CD₃)₂SO)
Key Differences :
- Chemical Behavior: DMSO-d6 participates in hydrogen bonding and solvates ions effectively, unlike DMS-d6, which is better suited for dissolving non-polar analytes .
- Thermal Stability : DMSO-d6 decomposes at higher temperatures (~189°C), while DMS-d6 remains stable under typical GC-MS conditions .
Dimethyl Disulfide-d6 (DMDS-d6; (CD₃)₂S₂)
Key Differences :
Biological Activity
Dimethyl sulfide-d6 (DMS-d6), an organosulfur compound with the chemical formula (CD3)2S, is a deuterated form of dimethyl sulfide. This compound has garnered attention in various fields, including biochemistry, toxicology, and environmental science, due to its unique properties and biological activities. This article explores the biological activity of DMS-d6, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
Overview
DMS-d6 is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its ability to dissolve a wide range of organic compounds while providing a stable environment for analysis. Its deuterated nature allows for clearer spectral readings by reducing background noise from hydrogen signals. Beyond its role in NMR, DMS-d6 has been studied for its potential biological activities, including antioxidant properties and effects on cellular metabolism.
Target of Action
DMS-d6 acts as a solvent in biochemical assays and NMR studies, facilitating the analysis of various biological molecules. Its interaction with enzymes and proteins can influence metabolic processes and cellular functions.
Mode of Action
Research indicates that DMS-d6 possesses antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This action is particularly relevant in studies involving cellular models exposed to oxidative agents.
Biochemical Pathways
DMS-d6 may enhance the absorption and effectiveness of other therapeutic agents by altering their pharmacokinetics. It influences biochemical pathways indirectly by modifying the solubility and stability of compounds involved in these pathways.
Antioxidant Activity
A significant study demonstrated that DMS protects against oxidative stress in model organisms such as Caenorhabditis elegans and Drosophila. The compound was shown to extend lifespan through a methionine sulfoxide reductase A (MsrA)-dependent mechanism, highlighting its potential role as a physiological antioxidant . The study found that:
- Cytoprotection : DMS significantly increased cell viability under oxidative stress conditions.
- Longevity Benefits : Lifespan was extended in treated organisms compared to controls.
Cellular Effects
DMS-d6 has been shown to alter the metabolic phenotype of liver cells (HepG2), promoting characteristics similar to primary human hepatocytes. This suggests potential applications in drug metabolism studies and liver function research .
Case Study 1: Oxidative Stress Mitigation
In a controlled laboratory setting, treatment with DMS-d6 resulted in reduced levels of lipid peroxidation products in aged Drosophila, indicating diminished oxidative damage. The mean survival time increased significantly with DMS exposure compared to untreated controls .
Case Study 2: Cellular Viability Under Stress
In neuronal cell lines (SH-SY5Y), DMS-d6 improved cell viability from 22% to 48% under oxidative stress conditions induced by hydrogen peroxide treatment. This demonstrates its protective effects against neurotoxicity .
Safety and Toxicology
While DMS-d6 shows promise in biological applications, it is essential to note its safety profile. Like its non-deuterated counterpart, DMS is classified as an irritant and neurotoxicant. Proper handling protocols should be followed to mitigate risks associated with skin contact or inhalation .
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Antioxidant Properties | Scavenges reactive oxygen species; protects against oxidative stress |
| Metabolic Influence | Alters metabolic phenotype towards hepatocyte-like characteristics |
| Cell Viability | Increases viability under oxidative stress conditions |
| Longevity Effects | Extends lifespan in model organisms through MsrA-dependent mechanisms |
Q & A
Basic Research Questions
Q. How can researchers confirm the isotopic purity of dimethyl sulfide-d₆ in experimental setups?
- Methodological Answer : Isotopic purity is critical for reliable deuterium-tracer studies. Use ¹H NMR spectroscopy to detect residual proton signals in the deuterated compound. Non-deuterated dimethyl sulfide (DMS) exhibits a singlet at δ 2.1 ppm (CH₃ groups), while dimethyl sulfide-d₆ should show negligible proton signals. Complement this with high-resolution mass spectrometry (HRMS) : the molecular ion cluster (e.g., m/z 80 for [C₂D₆S]⁺) should align with the theoretical isotopic distribution. Deviations may indicate contamination or incomplete deuteration .
Q. What are the recommended storage conditions for dimethyl sulfide-d₆ to prevent degradation?
- Methodological Answer : Store in airtight, chemically resistant containers (e.g., amber glass vials with PTFE-lined caps) under inert gas (N₂ or Ar) to minimize oxidation. Temperature should be maintained at 2–8°C, as elevated temperatures accelerate decomposition. Regularly monitor for discoloration or particulate formation, which may indicate degradation. Refer to Safety Data Sheets (SDS) for specific handling protocols, including ventilation requirements and incompatibility with strong oxidizing agents .
Q. Which analytical techniques are most effective for detecting dimethyl sulfide-d₆ in complex matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) is optimal for separating dimethyl sulfide-d₆ from volatile interferents. For quantification, use selective ion monitoring (SIM) targeting m/z 62 (characteristic fragment for DMS-d₆) and m/z 64 (natural isotopic abundance of sulfur). Calibrate with deuterated internal standards (e.g., DMSO-d₆) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers mitigate artifact peaks caused by dimethyl sulfide-d₆ decomposition in headspace GC-MS analysis?
- Methodological Answer : Decomposition of DMSO-d₆ (a common solvent) can generate dimethyl sulfide-d₆ as an artifact. To minimize interference:
- Optimize injection parameters : Lower inlet temperatures (<200°C) reduce thermal degradation.
- Use deuterated solvents : DMSO-d₆ reduces cross-contamination from protonated analogs.
- Blank correction : Run solvent-only blanks to identify and subtract background signals (e.g., m/z 48 and 58 from column bleed) .
Q. What experimental strategies can quantify isotopic effects in reaction kinetics involving dimethyl sulfide-d₆?
- Methodological Answer : Compare reaction rates of dimethyl sulfide-d₆ with its non-deuterated counterpart under controlled conditions (e.g., pH, temperature). Use kinetic isotope effect (KIE) calculations :
- , where and are rate constants for protonated and deuterated species.
- Employ stopped-flow spectroscopy or NMR time-course experiments to track deuterium incorporation. Control for solvent isotope effects by using fully deuterated reaction media .
Q. How can trace impurities in dimethyl sulfide-d₆ be quantified to ensure reproducibility in sensitive applications?
- Methodological Answer : Implement two-dimensional gas chromatography (2D-GC) coupled with sulfur chemiluminescence detection (SCD) to resolve trace sulfur-containing impurities (e.g., dimethyl disulfide). For non-volatile contaminants, use liquid chromatography-tandem MS (LC-MS/MS) with a C18 column and electrospray ionization. Validate methods with spiked recovery experiments and reference materials from accredited suppliers .
Data Contradiction and Troubleshooting
Q. How should discrepancies in deuterium incorporation data be resolved when using dimethyl sulfide-d₆ as a tracer?
- Methodological Answer : Contradictions often arise from incomplete mixing or side reactions.
- Step 1 : Verify isotopic purity via HRMS and NMR (as in FAQ 1).
- Step 2 : Conduct control experiments with isotopically labeled analogs (e.g., ¹³C-DMS) to isolate pathway-specific effects.
- Step 3 : Use kinetic modeling to distinguish primary kinetic isotope effects from secondary solvent or equilibrium effects .
Key Parameters from Literature
| Parameter | Value/Description | Source |
|---|---|---|
| Characteristic MS fragment (m/z) | 62 (DMS-d₆), 48 (background) | |
| NMR shift (non-deuterated DMS) | δ 2.1 ppm (CH₃) | |
| Storage temperature | 2–8°C under inert atmosphere |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
